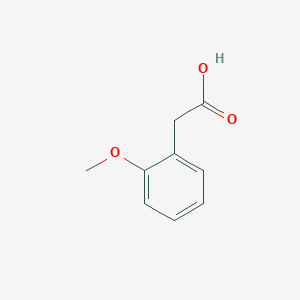

2-Methoxyphenylacetic acid

Descripción general

Descripción

2-Methoxyphenylacetic acid (CAS 93-25-4) is an aromatic carboxylic acid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. It is characterized by a methoxy group (-OCH₃) at the ortho position of the phenyl ring attached to an acetic acid moiety. The compound typically appears as a light-yellow crystalline powder with a melting point range of 120–125°C . It is water-soluble (9.2 g/L at 25°C) and exhibits moderate lipophilicity (LogP ≈ 1.32) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methoxyphenylacetic acid involves the hydrolysis of methoxybenzyl cyanide. The process includes adding methoxybenzyl cyanide to concentrated sulfuric acid at elevated temperatures (90-150°C) and maintaining the reaction under reflux conditions. The reaction mixture is then neutralized, decolorized using activated carbon, and acidified to precipitate the product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the efficient conversion of starting materials to the desired product .

Análisis De Reacciones Químicas

Acid-Catalyzed Nitrile Hydrolysis

2-Methoxyphenylacetonitrile undergoes hydrolysis in concentrated sulfuric acid (30–70%) at 90–150°C to yield 2-MOPAA. The reaction proceeds via a two-step mechanism:

-

Protonation of the nitrile group by H₂SO₄.

-

Nucleophilic attack by water, forming an intermediate iminolic acid that tautomerizes to the carboxylic acid .

| Parameter | Conditions | Yield | Purity (GC) | Source |

|---|---|---|---|---|

| Temperature | 90–150°C | 85–92% | ≥97% | |

| Catalyst | H₂SO₄ (30–70%) | |||

| Reaction Time | 5–6 hours |

Industrial Optimization : Post-hydrolysis, the product is neutralized (pH 7.5–10) with NaOH or KOH, decolorized using activated carbon, and precipitated via acidification (pH 1–4) with HCl or H₂SO₄ .

Decarbonylation Reactions

Under acidic conditions, 2-MOPAA undergoes decarbonylation to form 2-methoxybenzaldehyde . This reaction is optimized in acetic anhydride-H₂SO₄ mixtures:

Mechanism:

-

Protonation of the carbonyl oxygen.

-

Formation of a resonance-stabilized carbonium ion.

| Condition | Result | Yield | Source |

|---|---|---|---|

| H₂SO₄ (neat) | Partial decarbonylation | 30–40% | |

| Ac₂O-H₂SO₄ | Complete decarbonylation | 85–90% |

Application : Used to synthesize aromatic aldehydes for fragrances and pharmaceuticals.

Catalytic Hydrolysis with Recyclable Catalysts

Patents highlight a green chemistry approach using Cu(I)/quinoline-based catalysts for sequential hydrolysis of nitriles and halides:

Esterification and Amidation

The carboxylic acid group participates in esterification (e.g., with methanol/H₂SO₄) and amidation (e.g., with SOCl₂ followed by amines):

Biological Activity and Derivatives

While 2-MOPAA itself is not a phytotoxin, structural analogs like 3-MOPAA exhibit bioactivity:

| Derivative | Activity | Mechanism | Source |

|---|---|---|---|

| 3-MOPAA | Phytotoxic (necrosis in tobacco) | Disruption of cell membranes | |

| 4-MOPAA | Plant growth inhibition | Interference with auxin pathways |

Stability and Hazardous Reactions

Aplicaciones Científicas De Investigación

Synthesis and Chemical Research

2-Methoxyphenylacetic acid is primarily utilized as a precursor in organic synthesis . It serves as a building block for various derivatives used in pharmaceutical formulations and chemical research. The compound can undergo several reactions, including:

- Esterification : Reacting with alcohols to form esters, which have applications in fragrances and flavors.

- Acylation reactions : Used to introduce acyl groups into other organic molecules.

The compound's structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable in synthesizing more complex organic compounds .

Pharmacological Research

Recent studies have highlighted the potential of this compound in pharmacology:

- Anti-cancer Activity : Research indicates that methoxy-substituted cyclic compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study assessed the cytotoxic potential of this compound and found it to inhibit growth in estrogen receptor-negative breast cancer cells .

- Neuroprotective Effects : Other studies suggest that derivatives of phenylacetic acid may play a role in neuroprotection, possibly through mechanisms involving the modulation of neurotransmitter systems .

Agricultural Applications

This compound has been identified as a phytotoxin produced by certain fungi, such as Rhizoctonia solani. This compound can induce necrosis in plant tissues, providing insights into the pathogenic mechanisms of plant diseases. Understanding its role as a phytotoxin can lead to the development of biocontrol strategies against plant pathogens .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material for chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Its distinct spectral properties allow researchers to quantify other compounds in complex mixtures effectively .

Case Study 1: Anti-Cancer Research

In a study published in Anti-Cancer Drugs, researchers explored the effects of methoxy-substituted compounds on cancer cell lines. The findings indicated that this compound significantly inhibited cell proliferation and induced apoptosis in estrogen receptor-negative breast cancer cells. The study concluded that this compound could be further investigated for its therapeutic potential against aggressive breast cancers .

Case Study 2: Phytotoxicity Assessment

A recent investigation into the phytotoxic effects of this compound revealed its capacity to cause necrotic lesions on tobacco plants when applied exogenously. This research enhances our understanding of the pathogenicity associated with fungal infections and highlights the need for developing resistant plant varieties or effective fungicides .

Mecanismo De Acción

The mechanism of action of 2-Methoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the inhibition of estrogen receptor-negative breast cancer cell growth. The compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparación Con Compuestos Similares

Structural Isomers: Positional Methoxy Variations

3-Methoxyphenylacetic Acid (CAS 1798-09-0)

- Structure : Methoxy group at the meta position.

- Properties : Higher solubility in organic solvents (chloroform, ethyl acetate) compared to the ortho isomer. Labeled as an irritant (HazardClass: IRRITANT) .

4-Methoxyphenylacetic Acid

- Structure : Methoxy group at the para position.

- Applications: Not explicitly mentioned in the provided evidence.

Functional Group Derivatives

2-Methoxyphenoxyacetic Acid (NSC 5165)

- Structure: Phenoxy group replaces the phenyl ring, introducing an additional oxygen atom (C₉H₁₀O₄).

α-Methylphenoxyacetic Acid

- Structure : Methyl group at the α-position of the acetic acid chain.

- Properties: Altered steric and electronic effects may influence reactivity (e.g., esterification kinetics). No explicit data on physical properties .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of 2-Methoxyphenylacetic Acid and Analogs

Actividad Biológica

2-Methoxyphenylacetic acid (2-MPA) is an organic compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

2-MPA is a derivative of phenylacetic acid, characterized by a methoxy group (-OCH₃) attached to the aromatic ring. Its chemical formula is C₉H₁₀O₃, and it has a melting point of approximately 122-125 °C . The presence of the methoxy group influences its solubility and interaction with biological systems.

1. Anticancer Properties

Research has indicated that 2-MPA exhibits cytotoxic effects against various cancer cell lines. A study investigated the impact of methoxy-substituted cyclic compounds, including 2-MPA, on estrogen receptor-negative breast cancer cells. The findings suggested that 2-MPA could induce apoptosis and modulate the cell cycle, highlighting its potential as an anticancer agent .

2. Anti-inflammatory Effects

2-MPA has shown promise in modulating inflammatory responses. It has been linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation. The compound's ability to influence pathways such as NF-κB signaling suggests a mechanism by which it may exert anti-inflammatory effects .

3. Neuroprotective Effects

Preliminary studies indicate that 2-MPA may have neuroprotective properties. It has been associated with the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This activity positions it as a candidate for further research in neurodegenerative diseases .

The biological activity of 2-MPA can be attributed to several mechanisms:

- Apoptosis Induction : 2-MPA activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Inflammatory Pathway Modulation : It inhibits the activation of NF-κB, a key regulator in inflammatory responses.

- Neurotransmitter Interaction : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Case Study 1: Breast Cancer Cell Lines

In vitro studies demonstrated that treatment with 2-MPA resulted in significant cytotoxicity against MDA-MB-231 breast cancer cells. The compound reduced cell viability by inducing apoptosis, as evidenced by increased levels of caspase-3 activity and PARP cleavage .

Case Study 2: Inflammatory Models

In animal models of inflammation, administration of 2-MPA resulted in decreased levels of TNF-α and IL-6, indicating a reduction in systemic inflammation. Histological analysis showed reduced edema and inflammatory cell infiltration in treated tissues compared to controls .

Table 1: Summary of Biological Activities of this compound

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activates apoptotic pathways |

| Inflammatory Modulation | Inhibits NF-κB signaling |

| Neurotransmitter Interaction | Influences neurotransmitter receptor activity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-methoxyphenylacetic acid, and how do they influence experimental design?

- Molecular formula : C₉H₁₀O₃; Molecular weight : 166.17 g/mol; Melting point : 122–125°C; Water solubility : ~9.2 g/L at 25°C (varies by purity) .

- Methodological note : Solubility in organic solvents (e.g., methanol, ethanol, ether) enables its use in polar reaction systems. The low melting point suggests stability under moderate heating, but decomposition risks above 130°C require controlled thermal conditions .

Q. What are the standard synthetic routes for this compound, and what are their yields?

- Primary methods :

Oxidation of 2-methoxybenzyl alcohol : Using NaOCl/TEMPO in acetonitrile (pH 6.7, 35°C, 8–12 h) yields ~85% .

Carboxylation of benzyl halides : Pd-catalyzed carbonylation with CO under basic conditions (e.g., Na₂CO₃, 60°C, 20 h) achieves ~75% yield .

Hydrolysis of nitriles : Acidic or basic hydrolysis of 2-methoxyphenylacetonitrile (e.g., HCl/H₂O, reflux) .

- Critical factors : Catalyst choice (TEMPO vs. Pd), solvent polarity, and pH control impact side reactions (e.g., over-oxidation) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be achieved for chiral studies?

- Method : Diastereomeric salt formation using (S)-α-methylbenzylamine. The resolved (S)-enantiomer is isolated via recrystallization, with enantiomeric excess (ee) verified by chiral HPLC or polarimetry .

- Challenges : Racemization risks during hydrolysis (pH >10 or prolonged heating). Use mild conditions (pH 8–9, <50°C) to preserve configuration .

Q. What strategies address contradictory solubility data (e.g., 9.2 g/L vs. "insoluble" in water)?

- Root cause : Purity (technical vs. analytical grade), polymorphic forms, and measurement conditions (e.g., temperature, pH). For example, protonation of the carboxylic acid group at pH <3 enhances solubility .

- Validation : Replicate solubility tests using USP/Ph.Eur. protocols (e.g., shake-flask method at 25°C ± 0.5°C) .

Q. How does this compound interact with biological systems, and what are its cytotoxicity mechanisms?

- Findings : Exhibits dose-dependent cytotoxicity in ER-negative breast cancer cells (IC₅₀ ~50 µM) via ROS generation and mitochondrial dysfunction .

- Experimental design : Use MTT assays with MDA-MB-231 cells, paired with ROS probes (e.g., DCFH-DA) and caspase-3 activity kits. Control for metabolite interference (e.g., esterase activity) .

Q. Methodological Challenges

Q. What are the best practices for characterizing this compound using spectroscopic techniques?

- NMR :

- ¹H NMR (CDCl₃) : δ 3.85 (s, OCH₃), δ 3.65 (s, CH₂), δ 7.2–6.8 (aromatic protons) .

- ¹³C NMR : δ 174.5 (COOH), δ 55.6 (OCH₃), δ 40.1 (CH₂) .

Q. How can synthetic byproducts (e.g., 4-methoxyphenylacetic acid) be minimized during preparation?

- Byproduct source : Isomerization during Friedel-Crafts alkylation or incomplete regioselective oxidation.

- Optimization :

- Use directing groups (e.g., -NO₂) to enhance ortho-selectivity .

- Employ TEMPO/NaClO₂ for controlled oxidation, avoiding over-oxidation to ketones .

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEWTCACRDEAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059083 | |

| Record name | Benzeneacetic acid, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2-Methoxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-25-4 | |

| Record name | 2-Methoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 93-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 93-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxyphenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWF2D897KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.